1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKMRUKEWUAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The 2,6-dichlorobenzenesulfonyl moiety participates in nucleophilic substitution reactions under basic conditions. Key findings include:
Mechanistic studies suggest the sulfonyl group activates the piperazine nitrogen for substitution, with steric effects from the dichlorophenyl ring influencing selectivity.
Oxidation of the Benzodioxole Ring
The 1,3-benzodioxole component undergoes oxidative ring-opening under strong oxidizing agents:
This reactivity is critical for metabolic studies, as cytochrome P450 enzymes induce similar oxidative pathways in vivo.
Reduction of the Sulfonamide Group
Catalytic hydrogenation selectively reduces the sulfonamide functionality:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | 4-Amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine | >90% |
| Ra-Ni | H₂ (3 atm), NH₃/MeOH | Secondary amine with retained benzodioxole | 78% |
The dichlorophenyl group remains intact under these conditions, indicating electronic deactivation of the aryl chloride toward reduction .
Acid/Base Hydrolysis
Controlled hydrolysis reveals stability gradients across functional groups:
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation and acylation:
| Reaction Type | Reagent | Product | Efficiency |
|---|---|---|---|
| Alkylation | CH₃I, NaH | N-Methylated derivative | 85% (mono-alkylation) |
| Acylation | AcCl, pyridine | N-Acetylpiperazine | 70% (di-acylation requires excess reagent) |
Steric hindrance from the benzodioxolylmethyl group limits reactivity at the adjacent nitrogen.
Electrophilic Aromatic Substitution
The dichlorophenyl ring exhibits limited electrophilic reactivity due to electron-withdrawing sulfonyl and chlorine groups:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | No reaction (GC-MS analysis) |
| Friedel-Crafts | AlCl₃, R-X | No alkylation/acylation observed |
Complexation with Metal Ions
The sulfonyl and piperazine groups coordinate transition metals:
| Metal Salt | Conditions | Complex Stoichiometry (Metal:Ligand) | Application |
|---|---|---|---|
| CuCl₂ | MeOH, rt | 1:2 | Catalytic oxidation studies |
| Pd(OAc)₂ | DMF, 60°C | 1:1 | Suzuki-Miyaura coupling precursor |
Scientific Research Applications
Biological Activities
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine has been studied for its potential in various biological applications:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, related piperazine derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Research indicates that piperazine derivatives can possess antimicrobial activity. The presence of the benzodioxole moiety may enhance the compound's interaction with microbial targets, potentially leading to effective treatments for bacterial infections .
Neuropharmacological Effects
The compound's structural similarities to known psychoactive substances suggest potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could reveal therapeutic avenues for treating mood disorders and anxiety .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives. The researchers synthesized several compounds, including those structurally related to this compound. In vitro assays demonstrated that these compounds inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In a screening study conducted by ChemDiv, various piperazine derivatives were evaluated for their antimicrobial properties against a panel of bacterial strains. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Estimated based on molecular formula (C₁₈H₁₇Cl₂N₂O₄S).
Impact of Substituent Electronic Properties
- Electron-Withdrawing Groups (EWGs): The target compound’s 2,6-dichlorobenzenesulfonyl group is strongly electron-withdrawing, which may enhance metabolic stability by reducing oxidative degradation. In contrast, the 3,4-difluorobenzenesulfonyl analogue () balances electronegativity with improved solubility due to fluorine’s polarity .
Substituent Position and Bioactivity
- Chlorine Position: The 2,6-dichloro configuration in the target compound contrasts with 2,4-dichlorophenyl derivatives (). Positional isomerism can drastically alter receptor binding; for example, 2,6-dichloro substitution may hinder steric interactions compared to 2,4-substitution .
- Benzodioxole vs. Benzyl Groups: The benzodioxole moiety (–14) provides a rigid, planar structure, whereas benzhydryl groups () introduce bulkiness, which may affect blood-brain barrier penetration .
Table 2: Comparative Pharmacological Data (Selected Analogues)
- Its benzodioxole moiety may confer selectivity for CNS targets .
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine , often referred to as a benzodioxole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzodioxole moiety linked to a piperazine ring, with a dichlorobenzenesulfonyl group. This unique configuration is believed to contribute to its biological properties.
Chemical Formula
- Molecular Formula : C16H16Cl2N2O3S
- Molecular Weight : 395.28 g/mol
Antidiabetic Potential
Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic properties. For example, derivatives similar to the compound have shown potent inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays revealed IC50 values for various derivatives, indicating their effectiveness in managing blood glucose levels.
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | Negligible (IC50 > 150 µM) |
| IIc | 0.68 | Negligible (IC50 > 150 µM) |
In vivo studies demonstrated that administration of these compounds significantly reduced blood glucose levels in diabetic mice models, highlighting their potential as therapeutic agents for diabetes management .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar benzodioxole derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM. The selectivity towards cancer cells while sparing normal cells underscores the therapeutic promise of these compounds .
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxicity of several benzodioxole derivatives:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Findings : Compounds displayed selective toxicity towards cancer cells with minimal effects on normal cell lines.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of α-amylase leads to reduced carbohydrate digestion and subsequent blood sugar levels.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Benzodioxole structures are known for their antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing enantioselectivity in the asymmetric synthesis of piperazine derivatives?
- Methodological Answer : Enantioselectivity in piperazine synthesis can be optimized using chiral bases like (-)-sparteine or its surrogates paired with s-BuLi. Critical factors include:
- Electrophile selection : Electrophiles with steric bulk reduce side reactions (e.g., ring fragmentation) .
- Distal N-substituent effects : Sterically hindered N-alkyl groups (e.g., tert-butyl) stabilize lithiated intermediates, improving yield and selectivity .
- Reaction monitoring : In situ IR spectroscopy ensures precise control of lithiation times to avoid over-reaction .
Q. What safety protocols are essential for handling sulfonated piperazine derivatives?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., chlorinated compounds) .
- Waste disposal : Follow EPA guidelines for halogenated waste and neutralize acidic/basic residues before disposal .
Q. Which purification techniques are effective for isolating aromatic-substituted piperazines?
- Methodological Answer :
- Normal-phase chromatography : Use silica gel with gradients of methanol/ethyl acetate (e.g., 10% MeOH/0.1% NH₄OH) to resolve polar impurities .
- Crystallization : Ethanol or ether-based solvents yield high-purity crystals for stereochemically complex derivatives .
- Extraction : Dichloromethane or ethyl acetate effectively partitions hydrophobic piperazines from aqueous layers .
Advanced Research Questions
Q. How can researchers mitigate ring-fragmentation during lithiation of N-Boc piperazines?
- Methodological Answer :
- Steric shielding : Introduce bulky N-alkyl groups (e.g., tert-butyl) to stabilize the lithiated intermediate and suppress fragmentation .
- Diamine switch strategy : Alternate chiral ligands (e.g., switching between (-)-sparteine and surrogate bases) improve enantioselectivity for electrophiles prone to side reactions .
- Low-temperature lithiation : Maintain reactions at -78°C to slow decomposition pathways .
Q. What strategies enable regioselective sulfonylation of piperazine systems?
- Methodological Answer :
- Directed sulfonylation : Use pre-functionalized piperazines (e.g., 1-(2,4-dichlorophenyl)piperazine) where electron-withdrawing substituents direct sulfonylation to the para position .
- Stepwise coupling : React piperazine with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., DIEA) to ensure mono-sulfonylation .
- Protection/deprotection : Temporarily block reactive sites using Boc groups, followed by selective deprotection .
Q. How can multicomponent reactions (MCRs) diversify piperazine scaffolds for SAR studies?
- Methodological Answer :
- Isocyanide-based MCRs : Utilize Ugi or Passerini reactions to generate 2,5-diketopiperazines or fused bicyclic systems .
- Chalcone-derived pyrazolines : Combine α,β-unsaturated ketones with hydrazines to create triaryl pyrazolines for biological screening .
- Post-MCR functionalization : Introduce sulfonamide or benzodioxinyl groups via click chemistry or nucleophilic substitution .
Q. Which analytical methods are critical for characterizing stereochemical outcomes?
- Methodological Answer :
- X-ray crystallography : Definitive proof of absolute configuration, as demonstrated for R-enantiomers in asymmetric deprotonation .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers .
- In situ monitoring : Real-time IR spectroscopy tracks lithiation progress, ensuring optimal reaction quench points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
